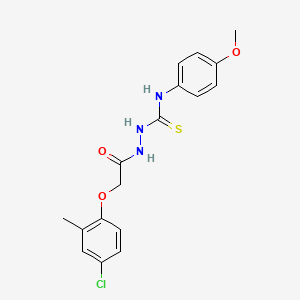

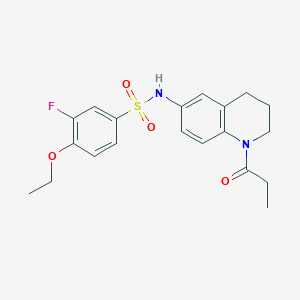

1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide (shortened to 4-chloro-2-methylphenoxyacetyl-4-methoxyphenylthiosemicarbazide or CMMPT) is a small molecule used in various scientific research applications. It is a thiosemicarbazide derivative, which is a type of organic compound containing a thiosemicarbazide group. CMMPT is a relatively new compound, having been developed in the early 2000s. It has already been used in a variety of research applications, including as an inhibitor of enzymes, a reagent for organic synthesis, and as a fluorescent probe for imaging.

Scientific Research Applications

Synthesis and Biological Activities

Versatile Molecule for Synthesis of Biological Compounds : Thiosemicarbazide derivatives show potential in synthesizing thiadiazoles and imidazolinones with multiple biological activities, including antimicrobial and anticancer properties (Hirpara, Parikh, Merja, & Parekh, 2003).

DNA Intercalation and Anticancer Potential : Derivatives like 1-(2,4-dichlorophenoxy)acetyl-4-(1-naphthyl)thiosemicarbazide have shown potential in intercalating with DNA, leading to anticancer activities, especially against gastric cancer cells (Pitucha et al., 2020).

Lipase and α-Glucosidase Inhibition : Some thiosemicarbazide derivatives exhibit significant inhibition of lipase and α-glucosidase, suggesting potential applications in treating metabolic disorders (Bekircan, Ülker, & Menteşe, 2015).

Chemical Properties and Synthesis Techniques

Synthesis of Oxadiazole Derivatives : The synthesis process of various oxadiazole derivatives starting from similar thiosemicarbazides has been studied, showing potential for analgesic and anti-inflammatory activities (Dewangan et al., 2015).

Formation of Thiosemicarbazide Derivatives : The formation of thiosemicarbazide derivatives from reactions involving acetophenone, salicylaldehyde, and benzophenone has been characterized, suggesting varied geometries and potential pharmaceutical applications (El-Shazly et al., 2006).

Potential for Metal Complex Formation : Thiosemicarbazides can form complexes with various metals like copper, cobalt, zinc, and mercury, indicating potential applications in bioinorganic chemistry (Barsoum et al., 1985).

Microwave-Irradiated Synthesis : The use of microwave irradiation in the synthesis of thiosemicarbazide derivatives has been explored, offering a more efficient synthesis technique (Zhang, Li, & Wang, 2002).

properties

IUPAC Name |

1-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-3-(4-methoxyphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O3S/c1-11-9-12(18)3-8-15(11)24-10-16(22)20-21-17(25)19-13-4-6-14(23-2)7-5-13/h3-9H,10H2,1-2H3,(H,20,22)(H2,19,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUKQBKACPLIKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)NNC(=S)NC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2450363.png)

![3-(2-Chlorophenyl)-5-methyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2450366.png)

![4-((2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2450373.png)

![1-(7-(2,3-Dichlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2450376.png)

![N-(2-chloro-4-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2450378.png)

![3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2450380.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2450384.png)